molecular formula C5H6F2N2 B13012149 3-(Difluoromethyl)azetidine-3-carbonitrile

3-(Difluoromethyl)azetidine-3-carbonitrile

Cat. No.: B13012149
M. Wt: 132.11 g/mol
InChI Key: TZFNWWLHBRUXEE-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)azetidine-3-carbonitrile is a chemical compound with the molecular formula C5H6F2N2 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)azetidine-3-carbonitrile typically involves the reaction of azetidine derivatives with difluoromethylating agents. One common method includes the treatment of azetidine with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of difluoromethyl azetidine derivatives with additional functional groups.

    Reduction: Formation of azetidine derivatives with reduced functional groups.

    Substitution: Formation of new azetidine derivatives with substituted groups.

Scientific Research Applications

3-(Difluoromethyl)azetidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Fluoromethyl)azetidine-3-carbonitrile
  • 3-(Chloromethyl)azetidine-3-carbonitrile
  • 3-(Bromomethyl)azetidine-3-carbonitrile

Uniqueness

3-(Difluoromethyl)azetidine-3-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity compared to its analogs with different halogen substituents .

Biological Activity

3-(Difluoromethyl)azetidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a four-membered azetidine ring with a difluoromethyl group and a carbonitrile moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more suitable for drug development. The difluoromethyl group can influence the biological activity by modulating interactions with biological targets.

Synthesis and Reactivity

The synthesis of this compound typically involves nucleophilic substitution reactions where difluoromethylation is strategically applied to azetidine derivatives. The reactivity of this compound can be attributed to the presence of the carbonitrile group, which can participate in various chemical transformations, enhancing its utility in medicinal chemistry.

Antiproliferative Effects

Research indicates that azetidine derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that structurally similar compounds display cytotoxic effects on MCF-7 breast cancer cells and other tumor models. These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells .

CompoundCell LineIC50 (μM)Mechanism of Action
3-(DFM)AzetidineMCF-7 (Breast Cancer)0.126Induction of apoptosis and tubulin destabilization
Similar CompoundsMDA-MB-231 (TNBC)1.75–9.46Inhibition of cell proliferation

Antibacterial Activity

The antibacterial properties of azetidine derivatives have also been explored. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, including MRSA and E. coli. The activity is often attributed to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The carbonitrile group can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes involved in critical metabolic pathways.
  • Tubulin Interaction : Some azetidine derivatives have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
  • Fluorine Effects : The presence of fluorine can enhance binding affinity to biological targets by increasing hydrophobic interactions and altering electronic properties.

Study on Anticancer Activity

In a recent study, researchers synthesized a series of azetidine derivatives including this compound and evaluated their antiproliferative effects on MCF-7 and MDA-MB-231 cell lines. Results indicated that the compound exhibited an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil, suggesting its potential as a more effective alternative .

Investigation of Antibacterial Properties

Another study focused on the antibacterial efficacy of difluoromethyl-substituted azetidines against various bacterial strains. The results showed promising activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties .

Properties

Molecular Formula

C5H6F2N2

Molecular Weight

132.11 g/mol

IUPAC Name

3-(difluoromethyl)azetidine-3-carbonitrile

InChI

InChI=1S/C5H6F2N2/c6-4(7)5(1-8)2-9-3-5/h4,9H,2-3H2

InChI Key

TZFNWWLHBRUXEE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C#N)C(F)F

Origin of Product

United States

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